3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the thienylmethylene group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-thiophenecarboxaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the thienylmethylene group.
5-(2-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethyl group.
2-Thioxo-1,3-thiazolidin-4-one: Lacks both the ethyl and thienylmethylene groups.
Uniqueness
The presence of both the ethyl and thienylmethylene groups in 3-Ethyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical properties and potential biological activities. These structural features enhance its reactivity and make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9NOS3 |
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Molecular Weight |
255.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS3/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6+ |
InChI Key |
UQCGTDHKIGBGNI-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
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